molecular formula C6H12ClNO2 B1407256 (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride CAS No. 1508261-86-6

(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride

Cat. No. B1407256
CAS RN: 1508261-86-6
M. Wt: 165.62 g/mol
InChI Key: YWPABDPNGQMUFH-RGMNGODLSA-N
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Description

“(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride” likely refers to the hydrochloride salt form of a pyrrolidine derivative. Pyrrolidine is a cyclic amine, and its derivatives are often used in the synthesis of pharmaceuticals . The “S” in the name indicates that it is the “S” (sinister, left) enantiomer of the molecule, which refers to its specific three-dimensional configuration.


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a pyrrolidine core (a five-membered ring with one nitrogen atom and four carbon atoms), with a methyl group attached to one of the carbon atoms and a carboxylic acid group attached to another carbon atom . The hydrochloride indicates that a hydrogen chloride has been added, likely making it a salt.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. As a hydrochloride salt, it would likely be soluble in water .

Scientific Research Applications

Asymmetric Synthesis in Antibacterial Agents

  • (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride shows potential in the asymmetric synthesis of antibacterial agents. A study demonstrated its role in the synthesis of a quinolonecarboxylic acid class compound, which exhibited enhanced activity against aerobic and anaerobic bacteria compared to its racemic counterpart (Rosen et al., 1988).

Catalysis in Oxidation Reactions

  • This compound has been used in catalyzing oxidation reactions. For instance, N-methylpyrrolidin-2-one hydrotribromide (MPHT), a related derivative, effectively oxidized various aromatic aldehydes to carboxylic acids using hydrogen peroxide (Joseph, Jain, & Sain, 2007).

High-Performance Liquid Chromatography (HPLC)

  • The compound has applications in HPLC, particularly in the derivatization of carboxylic acids and amines. Research found that 2-(2-Aminoethyl)-1-methylpyrrolidine was a selective and sensitive derivatization reagent for carboxylic acids, significantly enhancing detection sensitivity (Morita & Konishi, 2002).

Organic Synthesis and Ligand Efficiency

  • In organic synthesis, (S)-N-methylpyrrolidine-2-carboxylate, a derivative, has been found to be an efficient ligand for copper-catalyzed N-arylation of amides, facilitating the synthesis of a variety of N-arylamides (Wang et al., 2010).

Biochemistry and Alkaloid Biosynthesis

  • In biochemistry, related compounds of (S)-2-methylpyrrolidine-2-carboxylic acid have been explored as precursors in alkaloid biosynthesis. However, studies indicate that compounds like 1-methylpyrrolidine-2-acetic acid are not efficient precursors for tropane alkaloids (Huang et al., 1996).

Synthesis of Pharmaceutical Compounds

  • The compound has been utilized in the synthesis of pharmaceuticals, such as 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, showcasing its potential in drug development (Cheng Qing-fang, 2005).

Organocatalysis in Chemical Reactions

  • Methyl 4-aminopyrrolidine-2-carboxylates, related to (S)-2-methylpyrrolidine-2-carboxylic acid, have been used as catalysts in asymmetric Michael additions of ketones to nitroalkenes, demonstrating their utility in enhancing enantioselectivity in chemical reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of “(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride”. For example, many drugs that include a pyrrolidine ring are used for their activity in the central nervous system .

Future Directions

The future directions for research on “(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride” would likely depend on its potential applications. Pyrrolidine derivatives are a significant area of research in medicinal chemistry, with potential applications in a variety of therapeutic areas .

properties

IUPAC Name

(2S)-2-methylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)3-2-4-7-6;/h7H,2-4H2,1H3,(H,8,9);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPABDPNGQMUFH-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1508261-86-6
Record name (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.254.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride
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(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride
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(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride
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(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride
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(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride

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